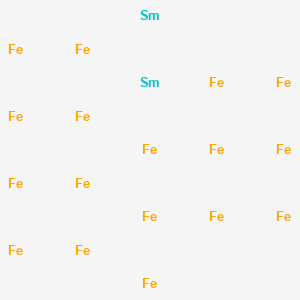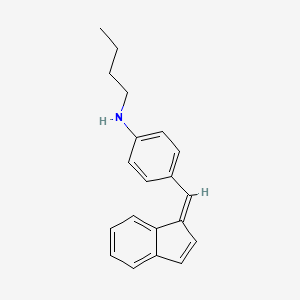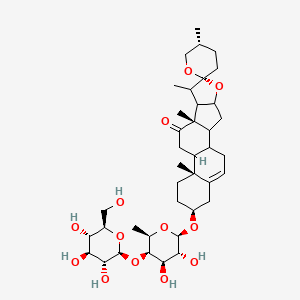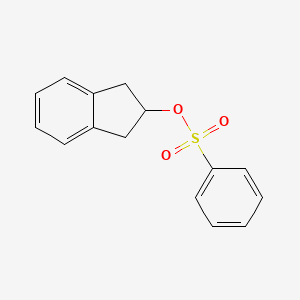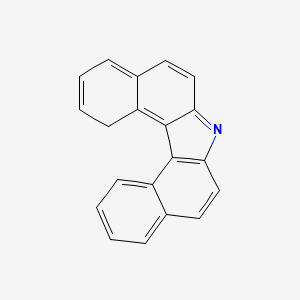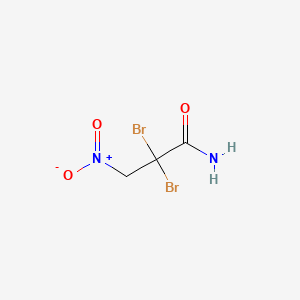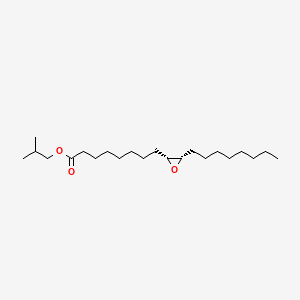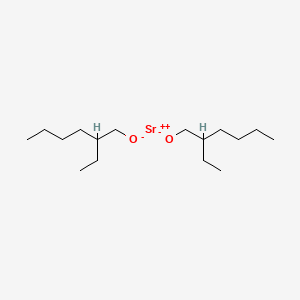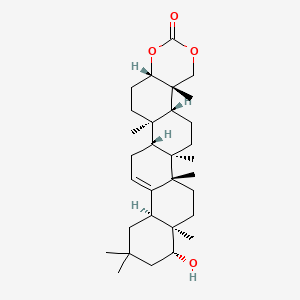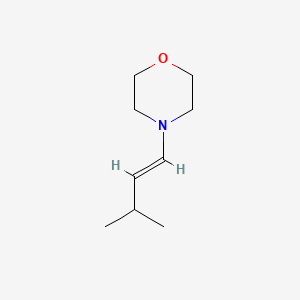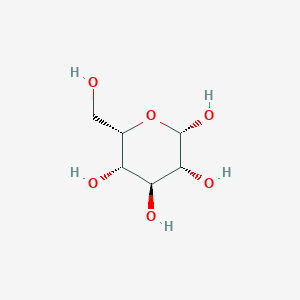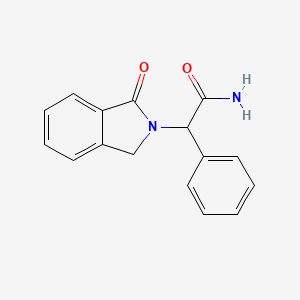
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide is a chemical compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoindolinone core and a phenylacetamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide typically involves the condensation of an appropriate isoindolinone derivative with a phenylacetic acid derivative. Common reagents used in this synthesis include acetic anhydride, ammonium acetate, and various catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone oxides, while reduction may produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The isoindolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenylacetamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(methyl)-acetamide
- 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(ethyl)-acetamide
Uniqueness
Compared to similar compounds, 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide may exhibit unique biological activities due to the presence of the phenyl group, which can influence its chemical reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
30762-83-5 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H14N2O2/c17-15(19)14(11-6-2-1-3-7-11)18-10-12-8-4-5-9-13(12)16(18)20/h1-9,14H,10H2,(H2,17,19) |
InChI-Schlüssel |
CNIVAJLRYWFDCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



